(5-(甲基磺酰基)吡啶-2-基)甲胺盐酸盐

描述

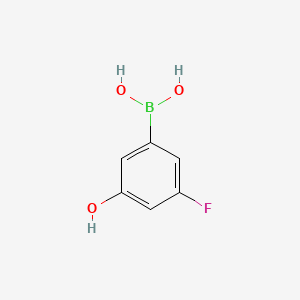

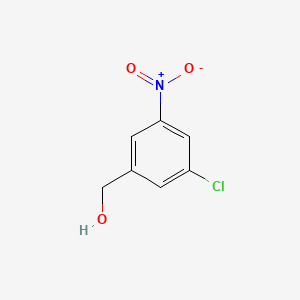

“(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 848141-14-0 . It has a molecular weight of 222.7 and its molecular formula is C7H11ClN2O2S . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(Methylsulfonyl)pyridine-2-carbonitrile with hydrogen chloride in methanol. The mixture is stirred under an atmospheric pressure of hydrogen overnight. The catalyst is then removed by filtration through celite and the solvent is evaporated. Water is added and the solution is freeze-dried to afford the title compound as a yellow powder .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The yield of the reaction is reported to be around 89% .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

光细胞毒性和细胞成像

含有邻苯二酚和吡啶基衍生物的铁(III)配合物因其光细胞毒性特性和在细胞成像中的潜在应用而受到研究。这些配合物在红光下表现出显着的光细胞毒性,通过产生活性氧物质诱导癌细胞凋亡,从而证明了其在治疗应用中的潜力。这些配合物被细胞摄取并与 DNA 相互作用的能力进一步突显了它们在靶向癌症治疗中的潜力 (Basu 等人,2014 年; Basu 等人,2015 年).

抗惊厥剂

吡啶基甲胺的杂环席夫碱的研究已显示出在抗惊厥剂的开发中具有重大潜力。已经观察到这些化合物可在各种模型中预防癫痫发作,表明它们在治疗癫痫和相关疾病中具有治疗潜力 (Pandey 和 Srivastava,2011 年).

自旋交叉和晶体相变

对含有磺酰基和吡啶基配体的铁(II)配合物进行的研究探索了自旋交叉性质和晶体相变之间的相互作用。这些性质对于开发具有在传感器和存储设备中潜在应用的分子材料至关重要 (Cook 等人,2015 年).

席夫碱的合成和表征

由吡啶基化合物合成席夫碱已得到广泛研究,表明它们在各种化学反应和在药物化学和催化过程中的潜在应用中的相关性。这些碱是具有特定生物活性的复杂分子的合成中的关键中间体 (Becerra 等人,2021 年; Sniecikowska 等人,2019 年).

安全和危害

属性

IUPAC Name |

(5-methylsulfonylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-3-2-6(4-8)9-5-7;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEMVHRCZDIVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Methylsulfonyl)pyridin-2-yl)methanamine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)